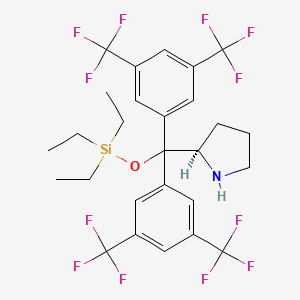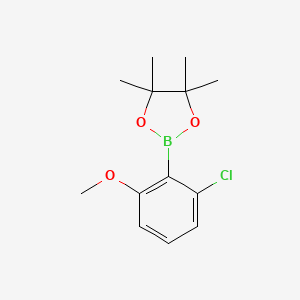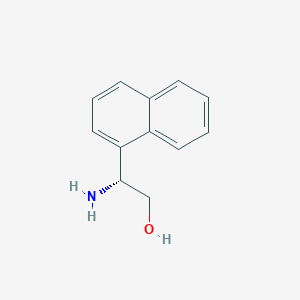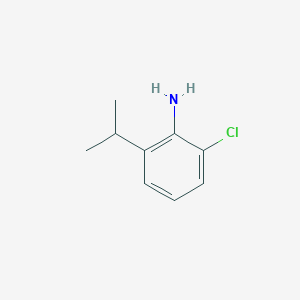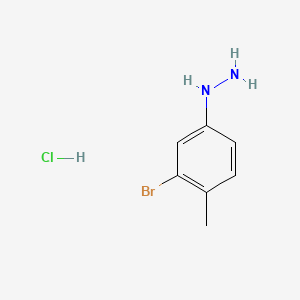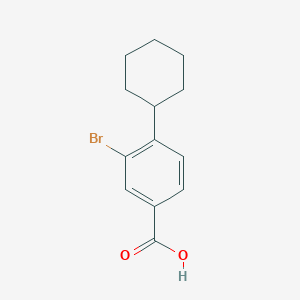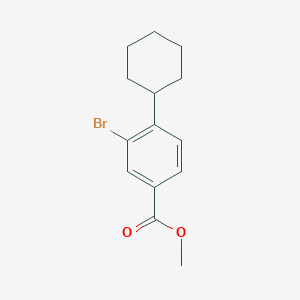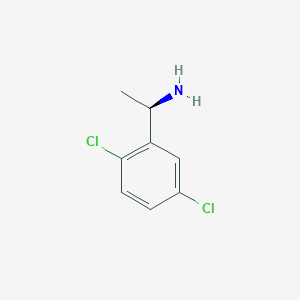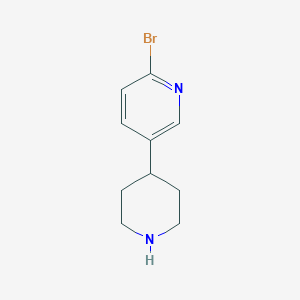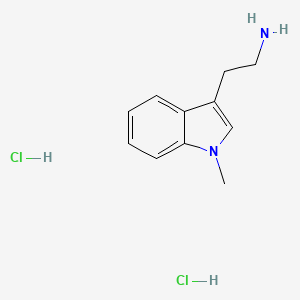
1-methyl-6,7-dihydro-1H-indazol-5(4H)-one
Overview
Description
1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one (MDI) is an organic compound that is widely used in scientific research. It is a cyclic compound with a five-membered ring, and is classified as an indazole. MDI is used as a tool in many biochemical and physiological studies due to its unique properties. It is used in the synthesis of various compounds, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one is not well understood. However, it is known to bind to certain proteins in the body, such as cytochrome P450, and can modulate its activity. It is also known to interact with other proteins and enzymes, such as acetylcholinesterase, and can affect their activity as well. Furthermore, 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one can interact with certain receptors in the body, such as the 5-HT1A receptor, and can affect their activity as well.
Biochemical and Physiological Effects
1-methyl-6,7-dihydro-1H-indazol-5(4H)-one has been studied extensively for its effects on biochemical and physiological processes. It has been shown to have anticonvulsant, analgesic, and antidepressant effects. It has also been shown to have anti-inflammatory and antinociceptive effects. Furthermore, it has been shown to have neuroprotective effects, and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
1-methyl-6,7-dihydro-1H-indazol-5(4H)-one has several advantages and limitations when used in laboratory experiments. One advantage is its low cost, as it is relatively inexpensive to synthesize. Additionally, it is relatively stable and has a long shelf life. Furthermore, it is relatively safe to use in laboratory experiments, as it has a low toxicity. One limitation is that it can be difficult to synthesize, as the reaction conditions must be carefully controlled. Additionally, it can be difficult to measure its concentration accurately, as it is a low-molecular-weight compound.
Future Directions
There are many potential future directions for research on 1-methyl-6,7-dihydro-1H-indazol-5(4H)-one. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be done on its synthesis, its stability, and its potential uses in drug discovery and development. Additionally, further research could be done on its potential use as a polymer material, and its potential applications in materials science. Finally, further research could be done on its potential use as a tool in the study of biological processes, such as gene expression and cell signaling.
Scientific Research Applications
1-methyl-6,7-dihydro-1H-indazol-5(4H)-one is used as a tool in many scientific research applications, such as the synthesis of compounds, the study of its mechanism of action, and its effects on biochemical and physiological processes. It is also used in drug discovery and development, as it can be used to study the effects of various compounds on the body. Furthermore, it is used in the synthesis of polymers materials, and its chemical properties can be used to develop new materials.
properties
IUPAC Name |
1-methyl-6,7-dihydro-4H-indazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8-3-2-7(11)4-6(8)5-9-10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROQHXYFRGTYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CC(=O)CC2)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





